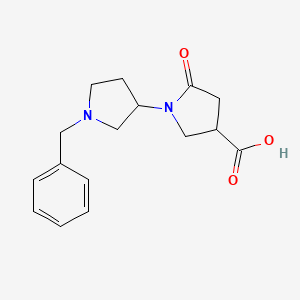

1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid

Descripción general

Descripción

1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C16H20N2O3 and a molecular weight of 268.188 g/mol . This compound belongs to the class of carboxylic acids and is characterized by its unique bipyrrolidine structure, which includes a benzyl group and a keto functional group.

Métodos De Preparación

The synthesis of 1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Oxidation: The keto group is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis to break down into smaller molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic applications:

1. Anticancer Activity

- Research indicates that derivatives of bipyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the structure of bipyrrolidine can enhance their anticancer properties by targeting specific pathways involved in tumor growth .

2. Antimicrobial Properties

- Some studies highlight the antimicrobial activity of bipyrrolidine derivatives against bacteria and fungi. The presence of the benzyl group enhances the lipophilicity of the compound, which may contribute to its effectiveness in penetrating microbial cell membranes .

3. Neuropharmacological Effects

- There is ongoing research into the neuroprotective effects of bipyrrolidine compounds. Preliminary findings suggest that these compounds may modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis:

1. Synthesis of Bioactive Molecules

- This compound can be utilized as a building block for synthesizing more complex bioactive molecules. Its structure allows for various functional group transformations, making it valuable for creating diverse chemical entities .

2. Catalysis

- The compound has potential applications in catalytic processes due to its ability to form stable complexes with transition metals, which can facilitate various organic reactions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined several derivatives of bipyrrolidine, including this compound, showing significant cytotoxicity against breast cancer cell lines. The study concluded that structural modifications could enhance selectivity and potency against cancer cells while reducing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2024) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the benzyl substituent plays a crucial role in enhancing membrane permeability, leading to increased antimicrobial effectiveness .

Mecanismo De Acción

The mechanism of action of 1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparación Con Compuestos Similares

1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar structure but lacks the bipyrrolidine ring, which may result in different chemical properties and biological activities.

BOC-L-Proline:

The uniqueness of 1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid lies in its bipyrrolidine structure, which provides distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid (CAS No. 1355334-59-6) is a chemical compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

- Molecular Formula : C₁₆H₂₀N₂O₃

- Molecular Weight : 268.188 g/mol

- IUPAC Name : 1-(1-benzylpyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Its unique bipyrrolidine structure allows it to bind effectively to active sites on proteins, potentially inhibiting or modulating their activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

Enzyme Inhibition

This compound has shown potential in inhibiting various enzymes:

- Tyrosine Phosphatase : Inhibits the activity of this enzyme, which plays a role in cellular signaling pathways related to growth and differentiation.

| Enzyme Type | Assay Method | Result |

|---|---|---|

| Tyrosine Phosphatase | Colorimetric | Significant inhibition observed |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies suggest it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.

Study 1: Enzyme Inhibition

A study published in MDPI evaluated the compound's effect on tyrosine phosphatase activity. Results demonstrated a dose-dependent inhibition, suggesting potential applications in cancer therapies where tyrosine phosphorylation is dysregulated .

Study 2: Anti-inflammatory Properties

In a model of acute inflammation, the compound was administered to assess its effects on cytokine levels. Results showed a significant reduction in TNF-alpha and IL-6 levels compared to controls, indicating its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Activity

A screening of various derivatives of bipyrrolidine compounds revealed that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .

Comparison with Related Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid | Pyrrolidine | Moderate enzyme inhibition |

| BOC-L-Proline | Proline derivative | Limited biological activity |

| 1'-Benzyl-5-hydroxybipyrrolidine | Hydroxylated form | Enhanced antioxidant properties |

Propiedades

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-15-8-13(16(20)21)10-18(15)14-6-7-17(11-14)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYJQUSIUIKEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CC(CC2=O)C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.